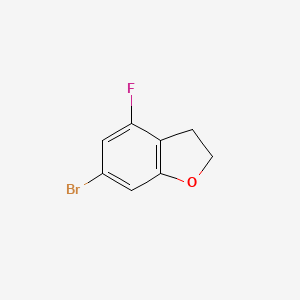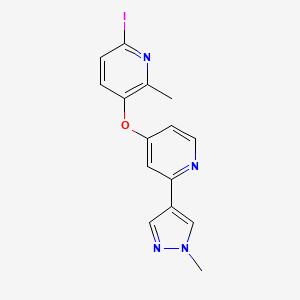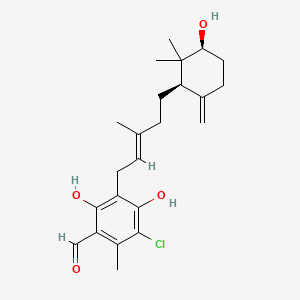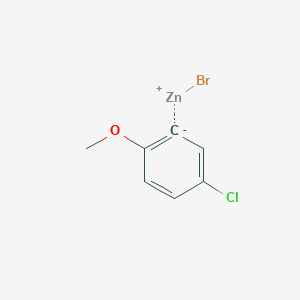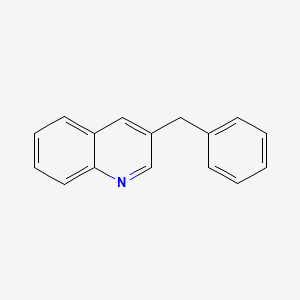
3-Benzylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylquinoline is an organic compound belonging to the quinoline family Quinoline itself is a heterocyclic aromatic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring The molecular formula of this compound is C16H13N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Benzylquinoline can be synthesized through several methods. One common approach involves the photolytic reduction of phenyl quinolin-3-yl ketone. This reaction yields this compound along with other products such as carbinol and pinacol . Another method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Photolytic reduction is a notable method for synthesizing this compound from phenyl quinolin-3-yl ketone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Photolytic conditions or hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenating agents, alkyl halides, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline ring.
Wissenschaftliche Forschungsanwendungen
3-Benzylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Benzylquinoline and its derivatives often involves interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes or receptors involved in disease processes. In the case of antimalarial activity, quinoline compounds inhibit hemozoin polymerization, leading to the accumulation of toxic heme in the parasite .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a similar double-ring structure.
2-Benzylquinoline: A positional isomer with the benzyl group at the 2-position.
4-Benzylquinoline: Another positional isomer with the benzyl group at the 4-position.
Uniqueness: 3-Benzylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzyl group can affect the compound’s interaction with molecular targets, making it distinct from other isomers .
Eigenschaften
CAS-Nummer |
37045-16-2 |
|---|---|
Molekularformel |
C16H13N |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
3-benzylquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)17-12-14/h1-9,11-12H,10H2 |
InChI-Schlüssel |
QVMSGEZMPYTLKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


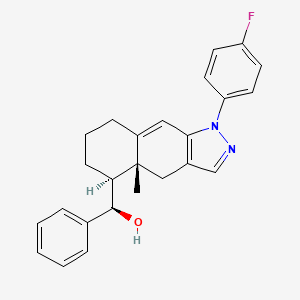
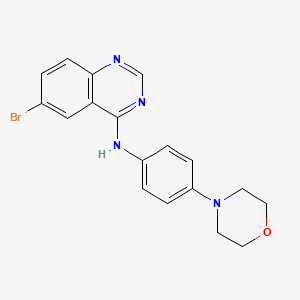
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
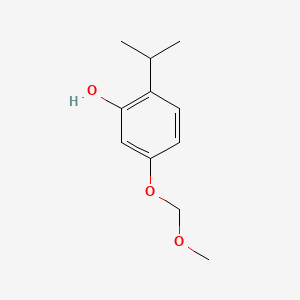
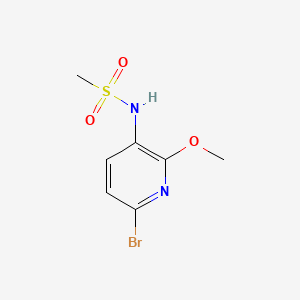
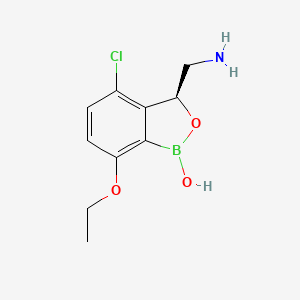
![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
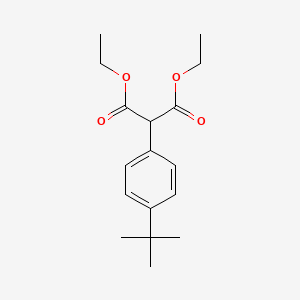
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
